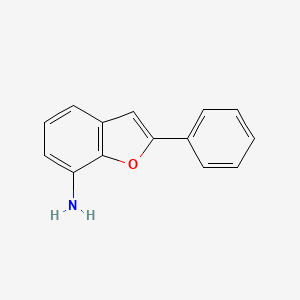

2-Phenyl-1-benzofuran-7-amine

説明

2-Phenyl-1-benzofuran-7-amine: is a compound that belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them a significant focus in drug discovery and development . The unique structural features of benzofuran compounds contribute to their wide range of applications in various fields, including medicine, chemistry, and industry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-benzofuran-7-amine can be achieved through several methods. One common approach involves the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another method includes the rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Additionally, the cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst is also employed .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

化学反応の分析

Types of Reactions: 2-Phenyl-1-benzofuran-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

科学的研究の応用

Biological Applications

Anticancer Activity

Research has indicated that 2-Phenyl-1-benzofuran-7-amine exhibits notable cytotoxic effects against cancer cells. A study demonstrated its ability to inhibit the growth of A549 lung adenocarcinoma cells significantly, suggesting its potential as an anticancer agent. The compound's mechanism involves interaction with multiple biochemical pathways, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Benzofuran derivatives, including this compound, have shown efficacy against various bacterial and fungal strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Studies suggest it may play a role in treating neurodegenerative diseases like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Chemical Applications

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new compounds with enhanced biological activities .

Material Science

The compound has applications in developing new materials and molecular electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where charge transport characteristics are critical .

Case Studies

- Cytotoxicity Study on Lung Cancer Cells : A study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells, revealing significant growth inhibition compared to control groups. The findings suggest potential for further development as an anticancer therapeutic agent.

- Antimicrobial Efficacy Assessment : A series of experiments tested the antimicrobial activity of benzofuran derivatives against various pathogens, confirming that this compound exhibited strong antibacterial properties, making it a candidate for further pharmaceutical development .

- Neuroprotective Investigations : Research focused on the compound's neuroprotective effects indicated that it could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in treating neurodegenerative conditions like Alzheimer's disease .

作用機序

The mechanism of action of 2-Phenyl-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been shown to inhibit various enzymes and receptors, such as topoisomerase I, sigma receptors, and histamine H3 receptors . These interactions lead to the modulation of biological processes, resulting in the compound’s therapeutic effects. For example, inhibition of topoisomerase I can prevent DNA replication in cancer cells, leading to cell death .

類似化合物との比較

Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another derivative used in photochemotherapy for skin conditions.

Angelicin: Known for its anti-inflammatory and anticancer properties.

Uniqueness: 2-Phenyl-1-benzofuran-7-amine stands out due to its unique structural features and wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .

生物活性

2-Phenyl-1-benzofuran-7-amine is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological and pharmacological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and research findings from various studies.

Target Interactions

this compound interacts with multiple biological targets, leading to various pharmacological effects. It is believed to exert antimicrobial, anti-inflammatory, and anticancer activities through modulation of key signaling pathways and enzyme inhibition .

Mode of Action

Benzofuran derivatives, including this compound, typically exhibit their effects by interacting with cellular components such as receptors and enzymes. For instance, they can inhibit sodium ion influx in cardiac tissues, affecting conduction velocity and sinus node function.

Biological Activities

Research indicates that this compound possesses significant anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. These activities are attributed to its ability to influence various biochemical pathways and cellular processes .

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. For example, it can affect the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .

Case Studies

-

Cytotoxicity in Cancer Models

A study evaluating the cytotoxic effects of benzofuran derivatives found that this compound significantly inhibited the growth of A549 lung adenocarcinoma cells with an IC50 value indicating potent activity . -

Mechanistic Insights

In vitro studies revealed that this compound can inactivate critical signaling pathways involved in cancer progression, such as the AKT pathway, leading to reduced cell viability and increased apoptosis in treated cells . -

Comparative Analysis of Derivatives

Comparative studies have shown that structural modifications significantly impact the biological activity of benzofuran derivatives. For instance, substitutions at specific positions on the benzofuran ring can enhance or diminish cytotoxicity against cancer cells .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics with potential for high bioavailability. Its distribution within tissues is influenced by its chemical structure and interactions with transport proteins.

Metabolic Pathways

The compound undergoes metabolic transformations that can either activate or deactivate its biological activity. Understanding these pathways is crucial for optimizing its therapeutic potential.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects such as anti-inflammatory properties, while higher doses could lead to toxicity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic methodologies for 2-phenyl-1-benzofuran-7-amine?

- Answer : The compound (C₁₄H₁₁NO) consists of a benzofuran core substituted with a phenyl group at position 2 and an amine at position 7. Synthetic routes often involve multi-step functionalization, such as reductive amination using LiAlH₄, N-acylation with benzoyl chloride, and guanylation with tert-butoxycarbonyl-protected reagents . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate intermediates and final products .

Q. How is the purity of this compound validated in academic research?

- Answer : Purity is assessed using HPLC, NMR spectroscopy (e.g., ¹H/¹³C), and mass spectrometry. For example, 95% purity is achievable through acid-base extraction and recrystallization, as reported in derivatives with similar benzofuran backbones . Elemental analysis (C, H, N) further confirms stoichiometric consistency .

Q. What pharmacological screening assays are applicable to benzofuran derivatives like this compound?

- Answer : In vitro assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Cytotoxicity : MTT assays on cancer cell lines to evaluate antitumor potential .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates.

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved for benzofuran derivatives?

- Answer : Contradictions arise from dynamic molecular conformations or crystal packing effects. To address this:

- Multi-technique validation : Compare X-ray diffraction data (e.g., SHELXL-refined structures ) with DFT-calculated NMR shifts.

- Twinning analysis : Use SHELXD/SHELXE to detect twinning in crystals, which may distort electron density maps .

- ORTEP visualization : Confirm bond angles/planarity discrepancies via graphical models .

Q. What experimental parameters optimize the guanylation step in synthesizing this compound derivatives?

- Answer : Key factors include:

- Catalyst selection : Mercury(II) chloride enhances guanylation efficiency but requires strict stoichiometric control to avoid side reactions .

- Solvent choice : Anhydrous ether or THF minimizes hydrolysis of tert-butoxycarbonyl groups .

- Deprotection conditions : Acidic hydrolysis (e.g., HCl in dioxane) selectively removes protecting groups without degrading the benzofuran core .

Q. How does benzofuran ring planarity influence intermolecular interactions in crystalline states?

- Answer : Planar benzofuran systems (mean deviation <0.005 Å ) facilitate π-π stacking and hydrogen bonding. For example, carboxyl groups in derivatives form centrosymmetric dimers via O–H⋯O bonds, impacting solubility and crystallographic packing . Computational tools like Mercury (CCDC) can predict packing motifs from crystallographic data .

Q. Methodological Notes

- Crystallography : Single-crystal X-ray diffraction requires high-purity samples. Use SHELX for refinement and ORTEP for graphical representation .

- Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .

- Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for NMR, Mercury for XRD) to resolve ambiguities .

特性

IUPAC Name |

2-phenyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPIGJOUMZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476780 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77083-99-9 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。